molecular formula C29H20ClN3Na2O10S3 B3029386 Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate CAS No. 6416-66-6

Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate

Cat. No.: B3029386
CAS No.: 6416-66-6
M. Wt: 748.1 g/mol
InChI Key: XDBZPHDFHYZHNG-UHFFFAOYSA-L
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Description

Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate is a useful research compound. Its molecular formula is C29H20ClN3Na2O10S3 and its molecular weight is 748.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

disodium;3-[(5-chloro-2-phenoxyphenyl)diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22ClN3O10S3.2Na/c1-17-7-10-21(11-8-17)44(35,36)33-24-16-22(45(37,38)39)13-18-14-26(46(40,41)42)28(29(34)27(18)24)32-31-23-15-19(30)9-12-25(23)43-20-5-3-2-4-6-20;;/h2-16,33-34H,1H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBZPHDFHYZHNG-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=CC(=C4)Cl)OC5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20ClN3Na2O10S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80889431
Record name C.I. Acid Red 249
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6416-66-6
Record name 2,7-Naphthalenedisulfonic acid, 3-(2-(5-chloro-2-phenoxyphenyl)diazenyl)-4-hydroxy-5-(((4-methylphenyl)sulfonyl)amino)-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006416666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 3-[2-(5-chloro-2-phenoxyphenyl)diazenyl]-4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Red 249
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.481
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate
Reactant of Route 2
Reactant of Route 2
Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate
Reactant of Route 3
Reactant of Route 3
Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate
Reactant of Route 4
Reactant of Route 4
Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate
Reactant of Route 5
Reactant of Route 5
Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate
Reactant of Route 6
Reactant of Route 6
Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate
Customer
Q & A

Q1: Does the presence of cationic compounds affect the lightfastness of Acid Red 249?

A: While smaller cations like ammonium have negligible effects, polycationic compounds, such as Polyfix 601, can decrease the lightfastness of Acid Red 249. This reduction is attributed to dye aggregation facilitated by the polycation. []

Q2: Can Acid Red 249 be degraded photocatalytically?

A: Yes, Poly(m-phenylenediamine)/ZnO composites have demonstrated effective photocatalytic degradation of Acid Red 249 under both UV and visible light irradiation. This composite material exhibits superior photocatalytic activity and stability compared to neat ZnO. []

Q3: What role do liposomes play in wool dyeing with Acid Red 249?

A: Large unilamellar vesicle liposomes (LUV) can act as carriers for Acid Red 249 in wool dyeing. Utilizing LUV liposomes leads to inhibited dye exhaustion in untreated wool fibers, ultimately enhancing the bonding of the dye to the keratin structure. []

Q4: How does the structure of Acid Red 249 influence its adsorption onto modified waste polyacrylonitrile fiber?

A: Ammoniated waste polyacrylonitrile fiber, particularly when modified with propylene diamine derivates (PANAMF), demonstrates excellent adsorption capacity for Acid Red 249. This enhanced adsorption is attributed to the chemisorption process facilitated by the modified fiber's structure and its interaction with the anionic dye. []

Q5: Can Acid Red 249 be removed from industrial wastewater through bioremediation?

A: Yes, Bacillus flexus has been shown to effectively decolorize exhausted dyebaths containing Acid Red 249. [] Additionally, Klebsiella pneumoniae SK1, isolated from textile mill discharge, exhibited efficient decolorization and reduction of Acid Red 249 under microaerophilic conditions. []

Q6: Does the bioremediation of Acid Red 249 contaminated environments impact plant growth?

A: Klebsiella pneumoniae SK1, capable of remediating Acid Red 249, also demonstrates plant growth-promoting properties. In soil treated with remediated Acid Red 249 and hexavalent chromium, Triticum aestivum showed increased germination rates and enhanced root and shoot growth compared to untreated controls. [] Similarly, Pseudomonas aeruginosa R32, also capable of Acid Red 249 remediation, demonstrated plant growth-promoting properties and mitigated the negative impacts of Cr(VI) on Vigna mungo growth. []

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